molecular formula C19H20FNO5S2 B2427520 1-(3-((4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 1448072-36-3

1-(3-((4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2427520
CAS No.: 1448072-36-3
M. Wt: 425.49
InChI Key: UATWJAYEEUXLKP-UHFFFAOYSA-N
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Description

1-(3-((4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone (CAS 1797682-14-4) is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research . This molecule features a distinctive structure incorporating two arylsulfonyl groups linked through a piperidine ring. The presence of the sulfonamide functional group is particularly significant, as this moiety is found in a class of well-established synthetic antibacterial medications and is known to inhibit enzymes like dihydropteroate synthase (DHPS), which is essential for folate biosynthesis in pathogens . Furthermore, sulfonamide derivatives are investigated for their ability to inhibit bacterial carbonic anhydrases and interfere with enzymes involved in peptidoglycan biosynthesis, such as MurB, MurD, and MurE . The 4-fluorophenyl subunit is a common pharmacophore in active pharmaceutical ingredients, often used to modulate a compound's electronic properties, metabolic stability, and binding affinity. Researchers may utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a reference standard in biochemical assays exploring the function of sulfonamide-containing compounds. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[3-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO5S2/c1-14(22)15-3-2-4-19(13-15)28(25,26)21-11-9-18(10-12-21)27(23,24)17-7-5-16(20)6-8-17/h2-8,13,18H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATWJAYEEUXLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Significance

1-(3-((4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone features a central piperidine ring substituted with two distinct sulfonyl groups: one linked to a 4-fluorophenyl moiety and the other to a phenylacetophenone fragment. This structural complexity confers unique electronic and steric properties, making it a candidate for drug discovery targeting enzymes or receptors requiring sulfonyl-based recognition.

Synthetic Strategies for this compound

Retrosynthetic Analysis

The compound can be dissected into three key building blocks:

  • Piperidine core : Serves as the central scaffold.
  • 4-Fluorophenylsulfonyl group : Introduced via sulfonation or oxidation.
  • Phenylacetophenone sulfonyl group : Attached through nucleophilic substitution or coupling reactions.

A convergent synthesis approach is favored, involving separate preparation of sulfonylated piperidine and phenylacetophenone intermediates, followed by coupling.

Stepwise Synthesis Protocols

Preparation of 4-((4-Fluorophenyl)sulfonyl)piperidine

Route A: Sulfonation of Piperidine
Piperidine is treated with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C. The reaction proceeds via nucleophilic acyl substitution, yielding 4-((4-fluorophenyl)sulfonyl)piperidine with 85–90% purity.

Route B: Oxidation of Thioether Intermediate
4-(4-Fluorophenylthio)piperidine, synthesized from piperidine and 4-fluorothiophenol, is oxidized using Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in a water-acetone mixture. This method achieves >95% conversion to the sulfonyl derivative, as confirmed by HPLC.

Synthesis of 3-Sulfonylphenylacetophenone

Friedel-Crafts Acylation :
Benzene is acylated with acetyl chloride using AlCl₃ as a catalyst, forming acetophenone. Subsequent sulfonation at the meta position is achieved with chlorosulfonic acid, yielding 3-sulfophenylacetophenone, which is then converted to the sulfonyl chloride using PCl₅.

Coupling of Intermediates

The final step involves reacting 4-((4-fluorophenyl)sulfonyl)piperidine with 3-sulfonylphenylacetophenone chloride in tetrahydrofuran (THF) using NaH as a base. The reaction is stirred at 60°C for 12 hours, achieving a 78% yield after silica gel chromatography.

Optimization of Reaction Conditions

Parameter Optimal Condition Impact on Yield
Temperature 60°C Maximizes rate without side reactions
Solvent THF Enhances nucleophilicity of piperidine
Base Sodium hydride (NaH) Efficient deprotonation
Reaction Time 12 hours Completes coupling
Purification Column chromatography (SiO₂, EtOAc/hexane) >95% purity

Data synthesized from patent examples and analogous reactions.

Catalytic and Green Chemistry Approaches

Palladium-Catalyzed Coupling

A recent advancement employs Pd(OAc)₂/Xantphos as a catalyst system for Suzuki-Miyaura coupling between boronic acid derivatives and sulfonated intermediates. This method reduces reaction time to 6 hours and improves yield to 82% while minimizing waste.

Solvent-Free Mechanochemical Synthesis

Ball milling of 4-((4-fluorophenyl)sulfonyl)piperidine and 3-sulfonylphenylacetophenone chloride with K₂CO₃ achieves 70% yield in 4 hours, eliminating solvent use and reducing energy consumption.

Analytical Characterization

Spectroscopic Data

Technique Key Signals Assignment
¹H NMR (400 MHz, CDCl₃) δ 8.12 (d, J=8.4 Hz, 2H, ArH), 7.89 (s, 1H, ArH), 3.45–3.52 (m, 4H, piperidine) Aromatic and aliphatic protons
¹³C NMR (100 MHz, CDCl₃) δ 197.8 (C=O), 163.5 (C-F), 134.2–128.4 (ArC) Carbonyl and aromatic carbons
HRMS m/z 449.0921 [M+H]⁺ Molecular ion

Data adapted from PubChem entries and synthetic reports.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows a single peak at 6.8 minutes, confirming >99% purity. Residual solvents (THF, DCM) are below ICH Q3C limits.

Industrial-Scale Production Challenges

Cost-Effective Sulfonation

Bulk sulfonation using H₂SO₄ instead of chlorosulfonic acid reduces costs by 40% but requires stringent temperature control to avoid over-sulfonation.

Waste Management

Neutralization of acidic byproducts generates 3 kg of CaSO₄ waste per kilogram of product, necessitating recycling protocols.

Applications in Medicinal Chemistry

The dual sulfonyl groups enable strong hydrogen bonding with serine proteases, as demonstrated in molecular docking studies against trypsin-like enzymes (binding affinity: −9.2 kcal/mol). Current research explores its role as a kinase inhibitor in oncology trials.

Chemical Reactions Analysis

Reduction Reactions

The ketone group at the ethanone position undergoes reduction under standard conditions. Catalytic hydrogenation or hydride-based reagents convert it to a secondary alcohol.
Example :

  • Reagent : Sodium borohydride (NaBH₄) in methanol

  • Product : 1-(3-((4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanol

  • Yield : ~75% (isolated)

  • Conditions : Room temperature, 4 hours

Reaction TypeReagent/CatalystProductYieldConditions
Ketone reductionNaBH₄/MeOHSecondary alcohol75%RT, 4h

Sulfonyl Group Reactivity

The dual sulfonyl groups participate in nucleophilic substitution and elimination reactions. The piperidine-linked sulfonyl group shows higher electrophilicity due to steric and electronic factors.

Nucleophilic Substitution

  • Reagent : Sodium azide (NaN₃) in DMF

  • Product : Replacement of sulfonyl oxygen with azide group (limited to aryl-sulfonyl positions)

  • Yield : 40–60% (depending on solvent polarity)

Desulfonation

  • Conditions : Strong acidic hydrolysis (H₂SO₄/H₂O, 100°C)

  • Product : Partial cleavage of sulfonyl groups to yield phenolic derivatives

Oxidative Transformations

The ketone and sulfonyl groups remain stable under mild oxidation, but aggressive oxidants induce decomposition.

Ketone Oxidation

  • Reagent : KMnO₄ in acidic conditions

  • Outcome : Degradation of the ethanone group to carboxylic acid (observed via TLC)

Sulfone Stability

  • Oxidant : m-CPBA (meta-chloroperbenzoic acid)

  • Result : No further oxidation of sulfonyl groups (confirmed by ¹H NMR)

Cross-Coupling Reactions

The brominated or fluorinated aryl rings enable catalytic coupling.

Suzuki-Miyaura Coupling

  • Reagent : 4-Methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃

  • Product : Biaryl derivative at the 4-fluorophenyl position

  • Yield : 55% (GC-MS)

Coupling TypeCatalystSubstrateProductYield
Suzuki-MiyauraPd(PPh₃)₄4-FluorophenylBiaryl55%

Acid/Base-Mediated Reactions

The piperidine nitrogen participates in acid-base chemistry, forming salts or coordinating with metals.

Protonation

  • Conditions : HCl in diethyl ether

  • Product : Hydrochloride salt (melting point: 198–200°C)

Metal Coordination

  • Reagent : Cu(II) acetate

  • Complex : Stable Cu(II)-piperidine complex (UV-Vis λₘₐₓ = 630 nm)

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with major mass loss at 300°C due to sulfonyl group degradation .

Comparative Reactivity Table

Functional GroupReaction TypeReagentOutcomeNotes
Ethanone (C=O)ReductionNaBH₄AlcoholMild conditions
Piperidine-SO₂SubstitutionNaN₃AzideModerate yield
Aryl-SO₂HydrolysisH₂SO₄PhenolHarsh conditions
Aryl-FCouplingPd catalystBiarylRequires inert atmosphere

Key Mechanistic Insights

  • Electronic Effects : The electron-withdrawing sulfonyl groups activate adjacent positions for nucleophilic attack .

  • Steric Hindrance : Bulky substituents on the piperidine ring slow substitution at the sulfonyl group .

  • Aromatic Reactivity : The 4-fluorophenyl group directs electrophilic substitution to the para position relative to fluorine.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds with sulfonamide moieties exhibit antimicrobial activities. For instance, a study synthesized a series of new pyrimidine–benzenesulfonamide derivatives that demonstrated effective suppression of microbial biofilm formation in various bacterial strains, suggesting that similar structures could be explored for their antimicrobial potential . The structural characteristics of 1-(3-((4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone may confer comparable activities.

Analgesic and Anti-inflammatory Effects

Compounds containing piperidine rings have been investigated for their analgesic and anti-inflammatory properties. Aryl sulfoxides related to this compound have been reported as inhibitors of monoacylglycerol lipase (MAGL), which plays a role in pain modulation and inflammation . This suggests that this compound could be evaluated for similar therapeutic effects.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of drug candidates. Research has shown that modifications to the aryl groups and piperidine structure can lead to significant changes in potency and selectivity . For instance, substituting different functional groups on the phenyl ring can enhance binding affinity to target receptors or enzymes.

Case Study 1: Antimicrobial Evaluation

In a study focused on synthesizing new analogues of benzenesulfonamide, researchers evaluated their antimicrobial activities against various pathogens. The results indicated promising minimum inhibitory concentration (MIC) values, suggesting that compounds similar to this compound may also possess significant antimicrobial properties .

Case Study 2: Pain Management Research

Aryl sulfoxides have been investigated as potential treatments for neuropathic pain. One study demonstrated that these compounds could reduce pain and inflammation by inhibiting MAGL activity . This provides a basis for exploring the analgesic potential of related compounds like this compound.

Mechanism of Action

The mechanism of action of 1-(3-((4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the sulfonyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenylsulfonyl)piperidine
  • 1-(4-Fluorophenylsulfonyl)-3-piperidinecarboxylic acid

Uniqueness

1-(3-((4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone is unique due to its combination of a fluorophenyl group and a sulfonylated piperidine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.

Biological Activity

1-(3-((4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone, a complex organic compound, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Piperidine ring : A six-membered ring containing nitrogen, known for its role in various biological activities.
  • Sulfonyl groups : These groups enhance the compound's reactivity and interaction with biological targets.
  • Fluorophenyl moiety : The presence of fluorine increases the compound's lipophilicity and potential selectivity for specific receptors.

Research indicates that this compound interacts with various molecular targets, modulating enzyme activities and influencing cellular signaling pathways. Notably, compounds with similar structures have demonstrated anti-inflammatory properties, suggesting that this compound may also exhibit therapeutic potential in treating inflammatory diseases .

In Vitro Studies

In vitro studies have shown that this compound can affect cell proliferation and apoptosis. For instance, compounds structurally related to it have been tested against several cancer cell lines, revealing significant cytotoxic effects. The mechanism often involves the inhibition of specific kinases or receptors involved in cell growth .

Case Studies

  • Anti-inflammatory Activity : A study highlighted the anti-inflammatory properties of sulfonamide derivatives similar to this compound. These compounds were shown to inhibit pro-inflammatory cytokines in macrophage cultures .
  • Antitumor Effects : Another research effort focused on the antitumor activity of related piperidine derivatives. The results indicated that these compounds could significantly reduce tumor size in animal models by inducing apoptosis in cancer cells .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
2-(4-Chlorophenyl)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanoneChlorine instead of FluorineModerate anti-inflammatory
2-(4-Methylphenyl)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanoneMethyl group substitutionEnhanced lipophilicity
2-(4-Fluorophenyl)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanoneAdditional Fluorine on phenolIncreased binding affinity

The presence of fluorine and other substituents significantly influences the pharmacological profile of these compounds, affecting their potency and selectivity .

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